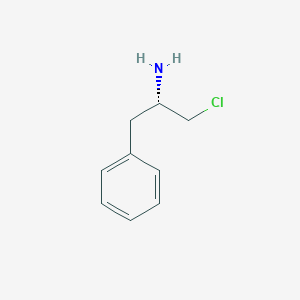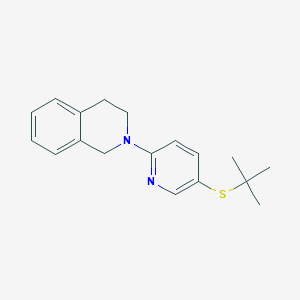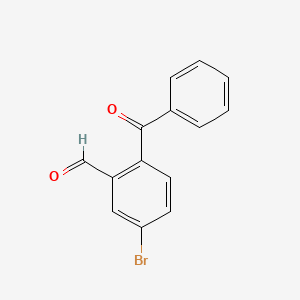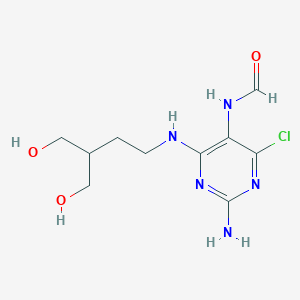![molecular formula C8H11N3O5 B11834431 (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)
(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[321]octan-3-yl acetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate typically involves multiple steps. One common method includes the azidation of a precursor compound, followed by acetylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the azido group to an amine, altering the compound’s properties.
Substitution: This reaction can replace the azido group with other functional groups, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[321]octan-3-yl acetate is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways. Its azido group allows for bioorthogonal reactions, enabling researchers to label and track biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have therapeutic potential. For example, the azido group can be converted to an amine, which can then be modified to create drugs with specific biological activities.
Industry
In industry, (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate exerts its effects depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, allowing for the selective labeling of biomolecules. This can help elucidate molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azido-containing bicyclic molecules, such as:
- (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane
- (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl methyl ether
Uniqueness
What sets (1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate apart is its acetate group, which can be easily modified to introduce new functionalities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11N3O5 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
[(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C8H11N3O5/c1-3(12)15-7-5(10-11-9)8-14-2-4(16-8)6(7)13/h4-8,13H,2H2,1H3/t4-,5-,6?,7-,8+/m1/s1 |
InChI Key |
KDQSFTBUIPKTIA-HSXDQEQGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@H]2OC[C@H](C1O)O2)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1O)O2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11834365.png)



![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)




![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

